molecular formula C15H13NO4 B12495788 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid CAS No. 55099-07-5

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid

Cat. No.: B12495788
CAS No.: 55099-07-5
M. Wt: 271.27 g/mol
InChI Key: XELUDRMLYBRSSE-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the tetrahydroisoindole ring, followed by the introduction of the benzoic acid group through a substitution reaction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid derivatives: Compounds with similar structural features, such as phthalic acid and its derivatives, can be compared to highlight the unique properties of 4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid.

    Isoindole derivatives: Other isoindole-based compounds can provide insights into the reactivity and applications of the tetrahydroisoindole structure.

Uniqueness

The uniqueness of 4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid lies in its combination of the benzoic acid and tetrahydroisoindole moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

55099-07-5

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20)

InChI Key

XELUDRMLYBRSSE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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